E3 ligase Ligand-Linker Conjugates 9

Overview

Description

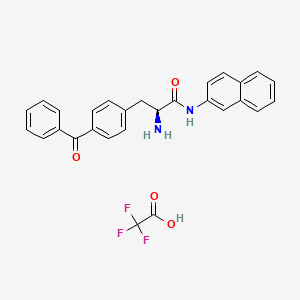

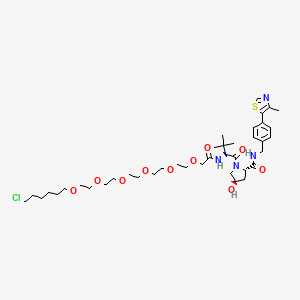

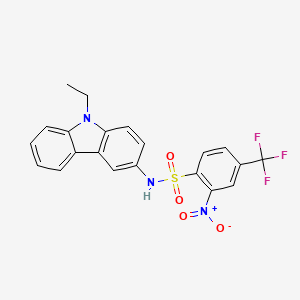

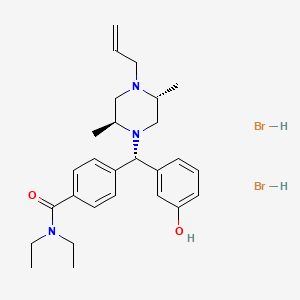

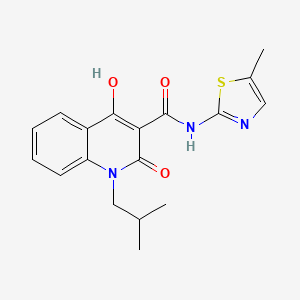

“E3 ligase Ligand-Linker Conjugates 9” is a conjugate of E3 ligase ligand and linker, consisting of Thalidomide and the corresponding Linker . It can serve as a Cereblon ligand to recruit CRBN protein and serve as a key intermediate for the synthesis of complete PROTAC molecules . It incorporates the (S,R,S)-AHPC based VHL ligand and 6-unit PEG linker .

Synthesis Analysis

The synthesis of “E3 ligase Ligand-Linker Conjugates 9” involves the use of a protein-targeting ligand, an appropriate linker, and a ligand binding to the E3 ligase of choice . A successful PROTAC induces the formation of a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation .

Molecular Structure Analysis

The molecular structure of “E3 ligase Ligand-Linker Conjugates 9” consists of a protein-targeting ligand, an appropriate linker, and a ligand binding to the E3 ligase of choice . E3 ligases can selectively attach ubiquitin to lysine, serine, threonine or cysteine residues to the specific substrates .

Chemical Reactions Analysis

E3 ubiquitin ligases play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates . The UPS is a cascade reaction and an important way for short-lived, misfolded, and damaged proteins degradation .

Physical And Chemical Properties Analysis

“E3 ligase Ligand-Linker Conjugates 9” incorporates the (S,R,S)-AHPC based VHL ligand and 6-unit PEG linker . The linker is composed of a mixture of hydrophobic and hydrophilic moieties to balance the hydrophobicity/hydrophilicity of the resulting hybrid compounds .

Scientific Research Applications

Cancer Treatment

E3 ligase Ligand-Linker Conjugates 9 are used in the development of PROTACs that target specific proteins associated with cancer for degradation. This approach is being explored as a potential treatment for various types of cancer by selectively removing malfunctioning or overexpressed proteins that contribute to the disease .

Autoimmune Diseases

The conjugates can also be applied in autoimmune disease research. By targeting proteins that play a role in the immune response, PROTACs can potentially be used to treat conditions where the immune system attacks the body’s own tissues .

Inflammation

Similarly, in the context of inflammation, E3 ligase Ligand-Linker Conjugates 9 may be used to create PROTACs that degrade key proteins involved in inflammatory pathways, offering a novel approach to managing inflammatory diseases .

Neurodegenerative Diseases

PROTACs developed with these conjugates have been used to target proteins associated with neurodegenerative diseases. For example, they have been utilized to degrade the Tau protein, which is implicated in Alzheimer’s disease .

Viral Infections

Research has also been conducted using E3 ligase Ligand-Linker Conjugates 9 to target viral proteins. An example is the hepatitis C virus protein NS3, which has been targeted for degradation in experimental settings .

Protein Degradation Studies

In basic scientific research, these conjugates are used to study the mechanisms of protein degradation. By inducing the degradation of tagged proteins in cell-based assays, researchers can better understand how proteins are naturally regulated within cells .

Mechanism of Action

Target of Action

The primary target of E3 Ligase Ligand-Linker Conjugates 9 is the Cereblon (CRBN) protein . CRBN is a substrate receptor of the E3 ubiquitin ligase complex . It plays a crucial role in the ubiquitination process, which is involved in almost all life activities of eukaryotes .

Mode of Action

E3 Ligase Ligand-Linker Conjugates 9 operates by serving as a Cereblon ligand . It recruits the CRBN protein and acts as a key intermediate for the synthesis of complete Proteolysis-Targeting Chimeras (PROTACs) molecules . PROTACs are heterobifunctional compounds comprised of a protein-targeting ligand, an appropriate linker, and a ligand binding to the E3 ligase of choice . They induce the formation of a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation .

Biochemical Pathways

The action of E3 Ligase Ligand-Linker Conjugates 9 affects the ubiquitin-proteasome system (UPS) . The UPS is a cascade reaction and an important way for short-lived, misfolded, and damaged proteins degradation . E3 ligases, like the one targeted by the conjugate, are an important part of the UPS and can provide regulatory specificity . They regulate the last step of the enzymatic cascade, which also consists of ubiquitin activating enzymes (E1s) and ubiquitin conjugating enzymes (E2s) .

Pharmacokinetics

It’s known that the efficacy and selectivity of molecules inducing protein degradation depend on their affinity to the target protein but also on the type of e3 ubiquitin ligase that is recruited to trigger proteasomal degradation .

Result of Action

The result of the action of E3 Ligase Ligand-Linker Conjugates 9 is the degradation of the targeted protein . By recruiting the CRBN protein, the conjugate facilitates the ubiquitination and subsequent degradation of the target protein via the proteasome . This process plays a vital role during posttranslational modification .

Action Environment

The action of E3 Ligase Ligand-Linker Conjugates 9 can be influenced by various environmental factors. For instance, the type of E3 ubiquitin ligase that is recruited can affect the efficacy of the compound . Additionally, the presence of other proteins and cellular components can also impact the compound’s action, efficacy, and stability.

Future Directions

The field of E3 ligase ligand-linker conjugates has grown substantially, mainly due to the advancements in the discovery of non-peptidic E3 ligase ligands . The pool of over 600 human E3 ligases is full of untapped potential, which is why expanding the artillery of E3 ligands could contribute to broadening the scope of targeted protein degradation . A deeper understanding of the regulatory mechanisms of E3 ligases in tumorigenesis will help to find new prognostic markers and accelerate the growth of anticancer therapeutic approaches .

properties

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H63ClN4O10S/c1-30-36(56-29-43-30)32-11-9-31(10-12-32)26-42-38(48)34-25-33(46)27-45(34)39(49)37(40(2,3)4)44-35(47)28-55-24-23-54-22-21-53-20-19-52-18-17-51-16-15-50-14-8-6-5-7-13-41/h9-12,29,33-34,37,46H,5-8,13-28H2,1-4H3,(H,42,48)(H,44,47)/t33-,34+,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGXWMDJELQVSW-WYMKREKISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCCCCCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCCCCCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H63ClN4O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801100417 | |

| Record name | L-Prolinamide, N-(24-chloro-1-oxo-3,6,9,12,15,18-hexaoxatetracos-1-yl)-3-methyl-L-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801100417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

827.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

E3 ligase Ligand-Linker Conjugates 9 | |

CAS RN |

1835705-59-3 | |

| Record name | L-Prolinamide, N-(24-chloro-1-oxo-3,6,9,12,15,18-hexaoxatetracos-1-yl)-3-methyl-L-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1835705-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Prolinamide, N-(24-chloro-1-oxo-3,6,9,12,15,18-hexaoxatetracos-1-yl)-3-methyl-L-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801100417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-[(4-Methoxyphenyl)carbonylamino]-1,3-Thiazol-5-Yl]benzoic Acid](/img/structure/B560504.png)

![(5r)-2-(3,4-Dichlorobenzyl)-N-(4-Methylbenzyl)-2,7-Diazaspiro[4.5]decane-7-Carboxamide](/img/structure/B560521.png)